molecular formula C32H33N5O10 B1666945 Idetrexed CAS No. 501332-69-0

Idetrexed

Katalognummer: B1666945
CAS-Nummer: 501332-69-0
Molekulargewicht: 647.6 g/mol
InChI-Schlüssel: NVHRBQOZEMFKLD-CUYJMHBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of idetrexed involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the industrial production of this compound is carried out under stringent conditions to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Idetrexed durchläuft mehrere Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen verschiedene Oxidations- und Reduktionsmittel sowie Katalysatoren zur Erleichterung der Reaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Als Modellverbindung verwendet, um die Mechanismen der Thymidylat-Synthase-Hemmung und des Folat-Rezeptor-Targetings zu untersuchen.

    Biologie: In der Forschung eingesetzt, um die Rolle von Folat-Rezeptoren bei der Proliferation und dem Überleben von Krebszellen zu verstehen.

    Medizin: Als potenzieller Therapeutikum für die Behandlung verschiedener Krebsarten untersucht, insbesondere für Eierstockkrebs.

    Industrie: Wird bei der Entwicklung neuer Krebstherapien und Medikamenten-Abgabesysteme eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Thymidylat-Synthase, einem Enzym, das für die DNA-Synthese unerlässlich ist. Durch selektives Anvisieren des Alpha-Folat-Rezeptors, der in Krebszellen überexprimiert wird, löst this compound den Zelltod aus, während gleichzeitig normales Gewebe verschont bleibt. Diese selektive Zielansteuerung verbessert die Wirksamkeit und das Sicherheitsprofil des Wirkstoffs .

Wissenschaftliche Forschungsanwendungen

Idetrexed has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of thymidylate synthase inhibition and folate receptor targeting.

    Biology: Employed in research to understand the role of folate receptors in cancer cell proliferation and survival.

    Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, particularly ovarian cancer.

    Industry: Utilized in the development of new cancer therapies and drug delivery systems

Wirkmechanismus

Idetrexed exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By selectively targeting the alpha folate receptor, which is overexpressed in cancer cells, this compound triggers cell death while sparing normal tissues. This selective targeting enhances the efficacy and safety profile of the compound .

Vergleich Mit ähnlichen Verbindungen

Idetrexed ist in seinem dualen Wirkmechanismus einzigartig, der die Thymidylat-Synthase-Hemmung mit der selektiven Zielansteuerung des Alpha-Folat-Rezeptors kombiniert. Ähnliche Verbindungen umfassen:

Die einzigartige Kombination aus Targetings und Inhibition macht this compound zu einem vielversprechenden Kandidaten für die Krebstherapie, insbesondere für Tumoren mit hoher Expression des Alpha-Folat-Rezeptors .

Biologische Aktivität

Idetrexed, a novel small molecule compound, has emerged as a promising therapeutic agent in oncology, particularly for cancers that overexpress the alpha folate receptor (FRα). This article delves into its biological activity, clinical trial outcomes, case studies, and research findings.

This compound functions primarily as a thymidylate synthase inhibitor , which is crucial for DNA synthesis and repair. By targeting FRα, which is often overexpressed in various solid tumors, this compound selectively induces cytotoxicity in cancer cells while sparing normal tissues. This selectivity enhances its therapeutic potential against tumors such as ovarian cancer, triple-negative breast cancer, and mesothelioma .

Phase I Trials

A significant study conducted by the Institute of Cancer Research (ICR) and The Royal Marsden NHS Foundation Trust assessed this compound's safety and efficacy in a cohort of 109 patients with advanced solid tumors, including a subgroup of 25 platinum-resistant ovarian cancer patients. The results indicated:

  • Overall Response Rate (ORR) : 36% among patients with high or medium FRα expression.
  • Tumor Shrinkage : Observed in 9 out of 25 patients.
  • Common Adverse Events : Fatigue, nausea, diarrhea, and pneumonitis were primarily grade 1 and 2 .

The study demonstrated that this compound could achieve therapeutic concentrations necessary for tumor growth inhibition, with levels exceeding 600 nmol/L maintained for over 65 hours post-administration.

Phase II Trials

Following promising Phase I results, this compound has progressed to Phase II trials focusing on its efficacy in larger populations of ovarian cancer patients. The ongoing trials aim to confirm the findings from Phase I and explore the drug's potential in combination therapies .

Case Studies

Several case studies have highlighted this compound's effectiveness in specific patient cohorts:

  • Case Study 1 : A patient with high-grade serous ovarian cancer exhibited a significant reduction in tumor size after treatment with this compound, underscoring its potential as a targeted therapy.
  • Case Study 2 : In a cohort of breast cancer patients with FRα overexpression, this compound demonstrated notable efficacy compared to traditional therapies, suggesting broader applicability across different cancer types .

Research Findings

Research has consistently shown that this compound's mechanism of action aligns with the biological characteristics of FRα-overexpressing tumors. Notably:

  • Selective Uptake : this compound's ability to bind to FRα facilitates its uptake by tumor cells more than by normal cells, minimizing systemic toxicity.
  • Differential Toxicity Profile : Unlike traditional thymidylate synthase inhibitors that often cause myelosuppression, this compound exhibits a distinct toxicity profile that is manageable and primarily involves non-hematological adverse effects .

Summary of Clinical Findings

Study PhasePatient PopulationORR (%)Notable Adverse EventsComments
Phase I109 patients36Fatigue, nauseaSignificant tumor shrinkage observed in FRα-expressing cancers
Phase IIOngoingTBDTBDAimed at confirming Phase I results in larger cohorts

Eigenschaften

IUPAC Name

(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O10/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43)/t22-,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHRBQOZEMFKLD-CUYJMHBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN([C@H]1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337116
Record name ONX-0801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501332-69-0
Record name BGC 945
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501332-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BGC 945
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501332690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONX-0801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDETREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q718FS1C7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idetrexed
Reactant of Route 2
Idetrexed
Reactant of Route 3
Idetrexed
Reactant of Route 4
Idetrexed
Reactant of Route 5
Idetrexed
Reactant of Route 6
Idetrexed

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.